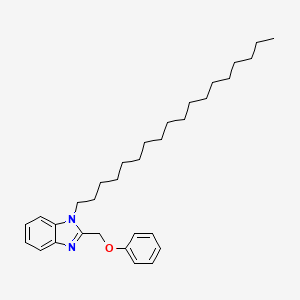![molecular formula C11H10F3NO B2398530 N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide CAS No. 2361642-83-1](/img/structure/B2398530.png)
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 4-fluorophenylacetic acid with difluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its unique properties, it is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the production of specialty chemicals and advanced materials, where its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide can be compared with other fluorinated compounds, such as:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also contains multiple fluorine atoms and exhibits similar chemical properties, but differs in its specific structure and applications.
2,4-Difluorophenol: Another fluorinated compound with distinct properties, used in different industrial applications.
2-Fluorophenylacetic acid: A precursor in the synthesis of various fluorinated compounds, including this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2,2-difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-11(13,14)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNKHHQTLJFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)








![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)
